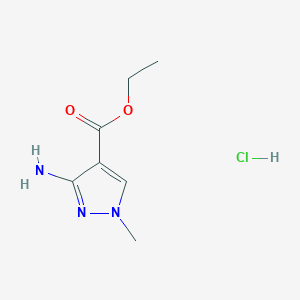
(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride, also known as (3R,4S)-3-FMP, is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a versatile compound with a wide range of applications in the pharmaceutical industry, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-FMP has been used as a key intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensives. It has also been used as a precursor in the synthesis of other compounds, such as optical brighteners and herbicides. Furthermore, (3R,4S)-3-FMP has been used in the synthesis of peptides, proteins, and other biologically active compounds.
Wirkmechanismus
(3R,4S)-3-FMP is believed to act as a ligand to bind to specific receptors in the body, which then triggers a cascade of biochemical reactions. It has also been shown to interact with certain enzymes, which can affect the activity of other molecules.
Biochemical and Physiological Effects
(3R,4S)-3-FMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce blood pressure. It has also been shown to have an anti-cancer effect, by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3R,4S)-3-FMP in laboratory experiments is that it is a versatile compound that can be used in a wide range of applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using (3R,4S)-3-FMP in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and transport. Additionally, it can react with other compounds, which can lead to undesired side reactions.
Zukünftige Richtungen
The future of (3R,4S)-3-FMP is promising, as there are many potential applications that are yet to be explored. One potential application is in the synthesis of novel peptides and proteins. Additionally, (3R,4S)-3-FMP could be used in the development of new drugs for the treatment of various diseases. Furthermore, (3R,4S)-3-FMP could be used as a tool to study the mechanisms of disease and to develop new diagnostic tests. Finally, (3R,4S)-3-FMP could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
The synthesis of (3R,4S)-3-FMP is achieved through a two-step process. The first step involves the reaction of a piperidine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to produce a fluorinated piperidine. The second step involves the reaction of the fluorinated piperidine with a methylating agent, such as dimethyl sulfate (DMS), to produce (3R,4S)-3-FMP.
Eigenschaften
IUPAC Name |
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-PVNUIUKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)


![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)



![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)